molecular formula C18H19N3O2S B11558382 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11558382
M. Wt: 341.4 g/mol
InChI Key: KYSJFPVAQWAEAL-UHFFFAOYSA-N
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Description

2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with cyano, ethyl, and methyl groups, a sulfanyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as ethyl acetoacetate and malononitrile.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction using 4-methoxyaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and cyano groups could play a role in binding interactions, while the methoxyphenyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide may confer unique properties such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O2S/c1-4-16-12(2)9-13(10-19)18(21-16)24-11-17(22)20-14-5-7-15(23-3)8-6-14/h5-9H,4,11H2,1-3H3,(H,20,22)

InChI Key

KYSJFPVAQWAEAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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